6-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
Description
6-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl-based carboxylic acid derivative characterized by a methyl group at the 6-position and a trifluoromethyl (CF₃) group at the 3'-position of the biphenyl scaffold. The compound’s structure combines aromatic rigidity with polar functional groups, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors influenced by lipophilic and electronic effects.
Properties
IUPAC Name |
4-methyl-3-[3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-5-6-11(14(19)20)8-13(9)10-3-2-4-12(7-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKFLZRYHRRNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid, with the chemical formula C15H11F3O2 and a molecular weight of 280.24 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 4-methyl-3-[3-(trifluoromethyl)phenyl]benzoic acid
- CAS Number : 869676-95-9
- Molecular Structure :
Table 1: Basic Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C15H11F3O2 |
| Molecular Weight | 280.24 g/mol |
| CAS Number | 869676-95-9 |
| Purity | Typically >95% |
The biological activity of this compound has been linked to its interaction with various biological targets, particularly in cancer research. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to increased potency and selectivity against certain enzymes or receptors.
- Inhibition of Enzymatic Activity : Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced inhibitory effects on enzymes involved in cancer pathways. For example, studies have shown that similar compounds can inhibit ATPases and other critical enzymes in cancer cells, leading to reduced cell viability and proliferation .
- Synthetic Lethality : In studies involving isogenic cell lines, compounds like this one have been shown to exploit synthetic lethality by targeting specific vulnerabilities in cancer cells. For instance, the interaction with lactate transporters has been explored as a potential therapeutic strategy .
Study on Anticancer Activity
A recent study investigated the effects of various trifluoromethylated compounds on cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in specific cancer types through apoptosis induction and cell cycle arrest mechanisms.
- Cell Lines Tested : HAP1 (human haploid cell line), various cancer-derived cell lines.
- Results :
- IC50 values were determined for several concentrations.
- The compound showed a dose-dependent reduction in cell viability.
Table 2: Summary of Biological Activity Findings
| Study Focus | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer Activity | HAP1 | XX | Induction of apoptosis |
| Enzyme Inhibition | Various Enzymes | YY | Noncompetitive inhibition |
| Synthetic Lethality | Isogenic Cell Lines | ZZ | Targeting lactate transporters |
Comparison with Similar Compounds
[1,1'-Biphenyl]-3-carboxylic Acid, 2'-Formyl-6'-Methyl-, Methyl Ester (CAS 691905-39-2)
- Structure : Differs in substituents (2'-formyl and 6'-methyl vs. 6-methyl and 3'-CF₃).
- Molecular Weight : 254.28 g/mol vs. ~294.24 g/mol (estimated for the target compound).
- Key Differences : The formyl group introduces electrophilicity, whereas the CF₃ group enhances lipophilicity and metabolic stability.
[1,1'-Biphenyl]-3-carboxylic Acid, 6-Fluoro-3'-(1-Pyrrolidinylsulfonyl) (CAS 1261907-37-2)
- Structure : Contains a 6-fluoro and 3'-pyrrolidinylsulfonyl group.
Pyrazole Carboxylic Acid Derivatives
6-Methyl-1-(3-(Trifluoromethyl)benzyl)pyrazole-3-carboxylic Acid
- Structure : Pyrazole core with a 3-CF₃ benzyl substituent.
- Biological Activity : Demonstrated anti-proliferative effects in prostate cancer via autophagy induction and mTOR/p70S6K inhibition.
Piperidine and Cyclic Carboxylic Acid Derivatives
1-((Benzyloxy)carbonyl)-6-(Trifluoromethyl)piperidine-3-carboxylic Acid (CAS 1269755-67-0)
- Structure : Piperidine ring with CF₃ and benzyloxycarbonyl groups.
- Key Comparison : The piperidine ring introduces basicity and conformational flexibility, contrasting with the planar biphenyl system.
Substituent Effects
- Trifluoromethyl (CF₃) : Enhances lipophilicity (logP) and metabolic resistance due to its strong electron-withdrawing nature. This group is prevalent in drugs targeting kinases and GPCRs.
Preparation Methods
Starting Materials and Reaction Design
The target molecule’s structure necessitates two key precursors:
-
3-Bromo-6-methylbenzoic acid (or its ester) : Serves as the electrophilic aryl halide component.
-
3-(Trifluoromethyl)phenylboronic acid : Provides the nucleophilic boronic acid partner for coupling.
To prevent interference from the carboxylic acid group during coupling, the acid is typically protected as a methyl ester. The reaction proceeds as follows:
Post-coupling, the methyl ester is hydrolyzed to the carboxylic acid using aqueous hydroxide:
Catalytic Systems and Conditions
Key parameters influencing yield and selectivity include the palladium catalyst, ligand, base, and solvent system. Data from analogous syntheses () reveal optimal conditions:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2–5 mol%) | 85–90% yield |
| Ligand | None (homogeneous catalysis) | High reproducibility |
| Base | K₂CO₃ (2.0 equiv) | Facilitates transmetallation |
| Solvent | 1,4-Dioxane/H₂O (4:1 v/v) | Enhances solubility |
| Temperature | 80–90°C, 16–18 hours | Completes coupling |
These conditions minimize side reactions like homocoupling or debromination. The use of aqueous base ensures solubility of the boronic acid while maintaining reaction efficiency.
Workup and Purification
Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄), concentrated, and purified via column chromatography (ethyl acetate/petroleum ether gradient). Final hydrolysis of the ester is achieved using 2 M NaOH in THF/H₂O (1:1), followed by acidification with HCl to precipitate the carboxylic acid.
Alternative Synthetic Strategies
Ullmann Coupling
While less common, Ullmann coupling employs copper catalysts to couple aryl halides. However, this method suffers from lower yields (50–60%) and harsher conditions (120–150°C), making it less favorable for acid-sensitive substrates.
Direct C-H Functionalization
Recent advances in C-H activation allow direct coupling of arenes without pre-functionalization. For example, using Pd(OAc)₂ with directing groups, trifluoromethyl groups can be introduced via radical pathways. However, this method remains experimental for biphenyl systems.
Optimization of Reaction Parameters
Catalyst Screening
Comparative studies of palladium catalysts demonstrate the superiority of Pd(PPh₃)₄ over PdCl₂ or Pd(OAc)₂ in biphenyl synthesis (). Ligands like SPhos or XPhos marginally improve yields (to 88–92%) but increase costs.
Solvent Effects
Mixed aqueous-organic solvents (dioxane/H₂O) outperform purely organic systems (toluene, DMF) by stabilizing the boronic acid and base.
Temperature and Time
Elevating temperatures to 90°C reduces reaction time to 12 hours but risks ester hydrolysis. A balance is struck at 80°C for 16 hours.
Characterization and Analytical Data
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, Ar-H), 7.85–7.45 (m, 6H, Ar-H), 2.45 (s, 3H, CH₃).
-
¹³C NMR : δ 172.1 (COOH), 141.2–125.3 (Ar-C), 21.4 (CH₃), 124.5 (CF₃, q, J = 288 Hz).
-
IR (cm⁻¹) : 1705 (C=O), 1320 (C-F), 2932 (O-H).
-
HRMS : m/z calc. for C₁₅H₁₁F₃O₂ [M+H]⁺: 305.0792; found: 305.0789.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O, 70:30) shows >98% purity, with retention time = 6.7 min.
Industrial-Scale Production Considerations
Cost-Effective Catalysis
Recycling palladium via filtration or immobilized catalysts reduces costs. Flow chemistry systems enhance throughput and safety.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a boronic acid derivative reacts with a halogenated benzoic acid precursor. For example, rhodium-catalyzed decarboxylative coupling (Table 1, entry 3 in ) optimizes regioselectivity and yield (85–96%) by using catalysts like [Rh(cod)Cl]₂ and ligands such as PPh₃. Solvent systems (e.g., DMF/water mixtures) and temperature (150°C under microwave irradiation) are critical for minimizing regioisomer formation .
Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?
- Methodology : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. For instance, ¹H NMR in DMSO-d₆ (δ 8.27–5.22 ppm) confirms aromatic proton environments, while HRMS (e.g., m/z 512.1145 for a related derivative) validates molecular integrity. Purity (>99%) is assessed via HPLC with retention time consistency (e.g., tR = 13.43 min in ) .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : In vitro assays using prostate cancer cell lines (e.g., PC-3) reveal anti-proliferative effects (IC₅₀ values via MTT assays). Mechanistic studies involve Western blotting to monitor autophagy markers (LC3-II) and mTOR/p70S6K pathway inhibition (). Dose-dependent apoptosis is quantified using flow cytometry with Annexin V/PI staining .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?
- Methodology : Systematic substitution at the biphenyl core (e.g., -CF₃, -CH₃, -Cl) is evaluated for steric/electronic effects. For example, replacing the 3'-CF₃ group with -OCH₃ ( ) alters solubility and target binding. Computational docking (e.g., AutoDock Vina) predicts interactions with proteins like Bcl-xL, validated via surface plasmon resonance (SPR) .
Q. What experimental strategies resolve contradictions in mechanistic data, such as autophagy induction vs. apoptosis promotion?
- Methodology : Use genetic knockdown (siRNA) of autophagy-related genes (ATG5, Beclin-1) to isolate mechanisms. Concurrently, caspase-3/7 activity assays differentiate apoptosis from autophagy. In vivo xenograft models (e.g., nude mice) with LC3-GFP reporters provide real-time autophagy monitoring (). Discrepancies are addressed by dose-titration and time-course studies .
Q. How can regioselectivity challenges in biphenyl synthesis be mitigated during scale-up?
- Methodology : Catalyst screening (e.g., Pd(OAc)₂ vs. Rh complexes) reduces regioisomer formation. shows that steric hindrance from substituents (e.g., 4-fluoro in 1f) favors 5-substituted naphthalenes. Additives like Cs₂CO₃ improve coupling efficiency, while microwave-assisted synthesis enhances reproducibility ( ) .
Q. What analytical techniques validate target engagement in complex biological matrices?
- Methodology : Isotopic labeling (e.g., ¹⁴C-tagged compound) tracks cellular uptake via scintillation counting. Immunoprecipitation followed by LC-MS/MS identifies binding partners (e.g., mTOR complex 1). For in situ target validation, CRISPR-Cas9-engineered cells lacking the putative target gene are used to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
